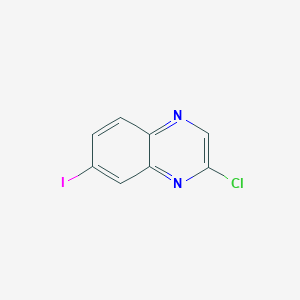

2-Chloro-7-iodoquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Heterocyclic Chemistry

The quinoxaline motif, a bicyclic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in the field of heterocyclic chemistry. researchgate.netmtieat.org These scaffolds are integral components of a wide array of synthetic and naturally occurring compounds that exhibit significant physicochemical and pharmacological properties. mtieat.orgresearchgate.net Their presence in antibiotics like echinomycin (B1671085) and leromycin highlights their biological relevance. researchgate.net

The versatility of the quinoxaline core allows it to serve as a crucial building block for the synthesis of more complex heterocyclic systems. mtieat.orgresearchgate.net Furthermore, the nitrogen atoms within the pyrazine ring can interact with biological targets such as proteins and enzymes through various non-covalent interactions, including hydrogen bonding and π-stacking. nih.gov This has led to extensive research into quinoxaline derivatives for applications in medicinal chemistry, with studies exploring their potential in the development of therapeutic agents. researchgate.netresearchgate.netnih.gov Beyond their biological profile, quinoxaline-based architectures are also investigated for their luminescent and electronic properties, making them valuable in the field of materials science. researchgate.net

Role of Halogenation in Modulating Quinoxaline Chemical Properties

The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the quinoxaline scaffold is a powerful strategy for fine-tuning its chemical and physical properties. acs.org Halogenation can significantly alter the electronic nature, reactivity, and steric profile of the parent molecule. For instance, the strong electron-withdrawing nature of halogens can create electron-deficient sites, influencing how the molecule interacts with biological targets. nih.gov

The specific type of halogen and its position on the quinoxaline ring are critical. acs.org For example:

Fluorine: Often enhances metabolic stability and binding affinity.

Chlorine: Can modulate electronic properties and provides a reactive site for further chemical modification. beilstein-journals.org Chlorinated quinoxalines have been explored for creating nonfullerene acceptors in organic photovoltaics. acs.org

Bromine and Iodine: Serve as excellent leaving groups in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing a synthetic handle for introducing a wide variety of functional groups. acs.orgresearchgate.net The larger atomic size of iodine can also introduce significant steric effects. vulcanchem.com

This ability to systematically modify the quinoxaline core through halogenation allows for the rational design of molecules with tailored properties for specific applications, ranging from agrochemicals to materials for organic electronics. beilstein-journals.orgacs.orgrsc.org

Overview of 2-Chloro-7-iodoquinoxaline within the Halogenated Quinoxaline Family

This compound is a distinct member of the halogenated quinoxaline family, featuring two different halogen atoms at specific positions on its bicyclic core. This di-halogenated structure provides a unique combination of properties and reactivity.

The chlorine atom at the 2-position and the iodine atom at the 7-position offer differential reactivity, which is highly valuable for selective, stepwise chemical transformations. The carbon-chlorine bond and the carbon-iodine bond have different bond strengths and susceptibilities to nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for one halogen to be selectively reacted while the other remains intact, enabling the synthesis of complex, multifunctionalized quinoxaline derivatives.

| Property | Value |

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| Exact Mass | 289.911 Da |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-7-iodoquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSPJCNNSOPKPDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441193 | |

| Record name | 2-chloro-7-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347162-16-7 | |

| Record name | 2-chloro-7-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 7 Iodoquinoxaline

Classical and Conventional Synthesis Approaches for Quinoxalines

Traditional methods for creating quinoxalines have been foundational in heterocyclic chemistry, primarily relying on condensation reactions to build the core structure, followed by specific halogenation steps.

The most conventional and widely utilized method for synthesizing the quinoxaline (B1680401) core is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. nih.govencyclopedia.pubchim.it This reaction, first reported by Körner and Hinsberg in 1884, forms the fundamental bicyclic structure of quinoxaline. nih.govencyclopedia.pub The versatility of this method allows for the synthesis of a wide array of quinoxaline derivatives by selecting appropriately substituted starting materials. nih.govsapub.org

The general mechanism involves the nucleophilic attack of the amino groups of the o-phenylenediamine (B120857) onto the carbonyl carbons of the 1,2-dicarbonyl compound, followed by cyclization and dehydration to yield the final quinoxaline product. researchgate.net Various substrates can serve as surrogates for 1,2-dicarbonyl compounds, including α-haloketones, α-hydroxyketones, and epoxides. nih.govchim.it While effective, these classical methods often require acidic or basic conditions and can generate significant waste. nih.govijirt.org

To produce 2-Chloro-7-iodoquinoxaline, specific halogen atoms must be introduced at defined positions on the quinoxaline ring. This is achieved through regioselective halogenation strategies. A reported synthesis for this compound involves a sequential, two-step halogenation process. vulcanchem.com

First, the quinoxaline core undergoes chlorination at the 2-position. This is typically accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃). vulcanchem.com Subsequently, an iodination step is performed to introduce the iodine atom at the 7-position. This is an electrophilic aromatic substitution reaction, which can be carried out using iodine monochloride (ICl) in a suitable solvent such as dichloromethane. vulcanchem.com Precise control of reaction conditions, including temperature and stoichiometry, is crucial for maximizing the yield and ensuring the correct placement of the halogen substituents. vulcanchem.com For instance, maintaining a low temperature (0–5°C) during iodination helps to control the reaction's selectivity. vulcanchem.com

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 1. Chlorination | Phosphorus oxychloride (POCl₃), DMF | Toluene | 110°C | 90% |

| 2. Iodination | Iodine monochloride (ICl), NaHCO₃ | Dichloromethane (DCM) | 0–5°C | 78% |

Modern and Sustainable Synthetic Techniques

In response to growing environmental concerns, modern synthetic chemistry has shifted towards more sustainable and efficient methods. These "green" approaches are increasingly being applied to the synthesis of quinoxalines.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. ijirt.orgekb.egbenthamdirect.com In quinoxaline synthesis, this involves the use of environmentally benign solvents like water or ethanol, the development of solvent-free reaction conditions, and the use of reusable catalysts. nih.govekb.eg For example, catalysts such as L-arabinose, citric acid, and reusable solid acid catalysts have been employed to promote the condensation reaction under greener conditions. encyclopedia.pubtandfonline.com These methods not only minimize hazardous waste but can also lead to higher yields and simpler purification procedures. ekb.eg

Transition metal catalysis has become a powerful tool in organic synthesis, offering highly efficient and selective routes to complex molecules. rsc.orgresearchgate.net Various transition metals, including palladium (Pd), copper (Cu), iron (Fe), and cobalt (Co), have been used to catalyze the synthesis of quinoxalines. ugr.esuned.es These catalysts can be used in the formation of the quinoxaline ring itself or in subsequent C-H functionalization and cross-coupling reactions to introduce substituents like halogens. nih.gov For instance, palladium-catalyzed reactions are particularly useful for creating carbon-carbon and carbon-heteroatom bonds, which can be applied to build complex, functionalized quinoxaline derivatives. nih.gov The use of heterogeneous catalysts, such as metal nanoparticles supported on carbon aerogels, is also a significant advancement, as these catalysts can be easily recovered and reused, aligning with green chemistry principles. ugr.esuned.es

The use of alternative energy sources like microwave irradiation and ultrasound has revolutionized the synthesis of many heterocyclic compounds, including quinoxalines. ijirt.orgbenthamdirect.com Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. e-journals.inbenthamdirect.comnih.gov This rapid heating technology is often combined with solvent-free conditions, further enhancing the environmental friendliness of the synthesis. e-journals.inresearchgate.net Similarly, ultrasound irradiation provides mechanical energy that can accelerate reactions and improve efficiency. nih.govbenthamdirect.com These techniques are considered energy-efficient and are key components of modern sustainable synthetic strategies. ijirt.org

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to Days | Minutes e-journals.inbenthamdirect.com |

| Energy Consumption | High | Low nih.gov |

| Yield | Moderate to High | Often Higher (e.g., 80-90%) e-journals.injocpr.com |

| Solvent Use | Often requires organic solvents | Can be performed solvent-free e-journals.inresearchgate.net |

Targeted Synthesis of this compound Isomers

The targeted synthesis of the 2-chloro-7-iodo isomer of quinoxaline is a nuanced process that hinges on the principles of regioselectivity in aromatic chemistry. The distinct electronic environments of the pyrazine (B50134) and benzene (B151609) rings within the quinoxaline system dictate the preferred positions for electrophilic and nucleophilic attacks, which can be exploited to install the desired halogen substituents in a controlled manner.

Achieving positional selectivity in the synthesis of dihaloquinoxalines is fundamentally governed by the inherent electronic properties of the quinoxaline nucleus and the directing effects of substituents. The quinoxaline ring system is electron-deficient, particularly in the pyrazine ring, which influences the course of substitution reactions.

Halogens, being ortho-, para-directing deactivators, influence the position of subsequent electrophilic aromatic substitutions. In the context of quinoxaline, the pyrazine ring is generally less susceptible to electrophilic attack than the benzene ring due to the electron-withdrawing nature of the two nitrogen atoms. Consequently, electrophilic substitution, such as iodination, is more likely to occur on the benzene portion of the molecule. The chlorine atom, once installed at the 2-position, further deactivates the ring but will direct incoming electrophiles to the para-position (C-7) and ortho-position (C-5). The steric hindrance at the C-5 position often favors substitution at the C-7 position.

Conversely, nucleophilic aromatic substitution (SNAr) is favored at the electron-deficient C-2 and C-3 positions of the pyrazine ring. This is particularly true if a good leaving group is present at one of these positions. For instance, a hydroxyl group at the 2-position, in the form of a quinoxalin-2(1H)-one, can be converted into a chloro group, which is a good leaving group for subsequent SNAr reactions.

A common strategy for the synthesis of this compound involves a sequential halogenation approach. This method typically begins with the chlorination of the quinoxaline backbone, followed by iodination. The initial chlorination can be achieved at the 2-position, which is activated for nucleophilic attack, often by converting quinoxalin-2(1H)-one to the 2-chloro derivative. With the chloro group in place, a subsequent electrophilic iodination will preferentially occur at the C-7 position of the benzene ring.

An alternative and often more controlled approach to the synthesis of this compound involves the use of pre-functionalized precursors that already contain the iodo substituent. This strategy builds the quinoxaline ring through a cyclocondensation reaction, ensuring the iodine atom is correctly positioned from the outset.

A key precursor for this method is 4-iodo-1,2-diaminobenzene. This starting material can be synthesized from commercially available 4-iodoaniline (B139537) through a nitration and subsequent reduction sequence. The 4-iodo-1,2-diaminobenzene then serves as the foundational building block for the quinoxaline ring.

The synthesis proceeds with the cyclocondensation of 4-iodo-1,2-diaminobenzene with an appropriate α-dicarbonyl compound. To introduce the functionality required at the 2-position, ethyl 2-oxoacetate is a suitable reaction partner. This reaction typically takes place in a suitable solvent such as ethanol, and upon heating, leads to the formation of 7-iodoquinoxalin-2(1H)-one.

The final step in this precursor-based synthesis is the conversion of the hydroxyl group at the 2-position of 7-iodoquinoxalin-2(1H)-one to a chloro group. This is a standard transformation in heterocyclic chemistry and can be effectively achieved by treating the quinoxalinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This chlorination step yields the desired this compound. Recent advancements have also explored photoredox-catalyzed chlorinations of quinoxalin-2(1H)-ones using chloroform (B151607) as the chlorine source, offering a milder alternative. rsc.orgresearchgate.net

Below is a data table summarizing a representative synthetic route based on this precursor strategy.

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 4-iodo-1,2-diaminobenzene, Ethyl 2-oxoacetate | - | Ethanol | Reflux | 16 | 7-iodoquinoxalin-2(1H)-one | ~85 |

| 2 | 7-iodoquinoxalin-2(1H)-one | Phosphorus oxychloride (POCl₃) | Toluene | 110 | 2 | This compound | ~90 |

This precursor-based methodology offers excellent control over the regiochemistry, as the position of the iodo group is fixed from the start of the synthesis.

Chemical Transformations and Derivatization of 2 Chloro 7 Iodoquinoxaline

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for modifying halogenated quinoxalines. wikipedia.orglibretexts.org This reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before the leaving group is expelled. libretexts.orglibretexts.org The presence of the electron-withdrawing nitrogen atoms in the quinoxaline (B1680401) ring system facilitates this type of reaction. wikipedia.orgyoutube.com

The chlorine atom at the C2 position of the quinoxaline ring is particularly susceptible to nucleophilic attack. This enhanced reactivity is attributed to the electronic influence of the adjacent nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com This allows for the selective substitution of the chloro group with a variety of nucleophiles, such as amines, alkoxides, and thiolates, often under relatively mild conditions. youtube.com

In contrast to the C2 position, the iodine atom at the C7 position is generally less reactive towards nucleophilic aromatic substitution. This is because the C7 position is further removed from the activating influence of the pyrazine (B50134) ring nitrogens. Consequently, harsher reaction conditions are typically required to effect substitution at this site. This difference in reactivity between the C2 and C7 positions is a crucial feature that allows for the selective, stepwise functionalization of the 2-chloro-7-iodoquinoxaline molecule.

The differential reactivity of the two halogen atoms enables controlled monosubstitution at the more reactive C2 position while leaving the C7 iodo group intact. By carefully selecting the reaction conditions, such as temperature and the nature of the nucleophile, it is possible to achieve high yields of the C2-substituted product. Disubstitution, involving the replacement of both the chloro and iodo groups, can also be achieved, but typically requires more forcing conditions. This stepwise approach provides a powerful strategy for the synthesis of diverse, polysubstituted quinoxaline derivatives.

Cross-Coupling Reactions of Halogenated Quinoxalines

Palladium- and copper-catalyzed cross-coupling reactions have emerged as indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These methods offer a high degree of control and functional group tolerance, making them particularly well-suited for the derivatization of heterocyclic compounds like this compound.

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the functionalization of this compound. nih.govnih.gov The differential reactivity of the C-Cl and C-I bonds under palladium catalysis is a key feature that allows for selective transformations.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In the case of this compound, the greater reactivity of the C-I bond allows for selective coupling at the C7 position under carefully controlled conditions. beilstein-journals.orgbeilstein-journals.org This provides a route to 7-alkynyl-2-chloroquinoxalines, which can be further elaborated.

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (typically a boronic acid or ester) with a halide or triflate. organic-chemistry.orglibretexts.org Similar to the Sonogashira coupling, the Suzuki reaction can be performed selectively at the C7 position of this compound due to the higher reactivity of the C-I bond. researchgate.netresearchgate.net This enables the introduction of a wide range of aryl and heteroaryl substituents at this position.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. nih.gov As with the other palladium-catalyzed couplings, the C7-iodo position of this compound is the more reactive site, allowing for selective arylation, vinylation, or alkylation.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reagent | Position of Reactivity | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C7 | 7-Alkynyl-2-chloroquinoxaline |

| Suzuki | Organoboron Compound | C7 | 7-Aryl/Heteroaryl-2-chloroquinoxaline |

| Stille | Organotin Compound | C7 | 7-Aryl/Vinyl/Alkyl-2-chloroquinoxaline |

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a powerful method for the synthesis of N-aryl and N-heteroaryl compounds. nih.govrsc.orgresearchgate.net This reaction can be applied to this compound to introduce a variety of nitrogen-containing substituents. mdpi.comrsc.org The choice of catalyst, ligand, and reaction conditions can influence the selectivity between the C2 and C7 positions. Generally, the C-I bond is more reactive in copper-catalyzed amination reactions, allowing for the preferential formation of 7-amino-2-chloroquinoxalines.

Introduction of Diverse Organic Moieties

The presence of both a chloro and an iodo substituent on the quinoxaline ring at positions 2 and 7, respectively, allows for regioselective derivatization through various cross-coupling reactions. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a key factor that enables the selective functionalization at the 7-position.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are instrumental in introducing new carbon-carbon bonds. For instance, the iodine atom at the 7-position can be selectively replaced with aryl, heteroaryl, or alkynyl groups, leaving the chlorine atom at the 2-position intact for subsequent transformations. This stepwise functionalization is a powerful strategy for the synthesis of complex, unsymmetrically substituted quinoxalines.

Functionalization for Complex Chemical Scaffolds

The ability to selectively introduce different functionalities at the 2- and 7-positions of the quinoxaline nucleus opens up avenues for the construction of intricate and complex chemical scaffolds. This step-wise approach is particularly useful in the synthesis of hybrid molecules and the integration of the quinoxaline unit into larger, extended heterocyclic systems.

Synthesis of this compound-Based Hybrids

The synthesis of hybrid molecules, where the quinoxaline core is linked to other distinct chemical entities, can be effectively achieved using this compound as a starting material. The sequential cross-coupling strategy is paramount in this regard.

For example, a Sonogashira coupling can be performed at the 7-position with a terminal alkyne, followed by a Suzuki-Miyaura coupling at the 2-position with a boronic acid. This allows for the precise and controlled introduction of two different organic moieties, leading to the formation of a hybrid molecule with potentially diverse chemical and physical properties. The following table illustrates a representative synthetic approach:

| Step | Reaction Type | Position of Functionalization | Reactant | Product |

| 1 | Sonogashira Coupling | 7 | Terminal Alkyne | 2-Chloro-7-(alkynyl)quinoxaline |

| 2 | Suzuki-Miyaura Coupling | 2 | Aryl/Heteroaryl Boronic Acid | 2-(Aryl/Heteroaryl)-7-(alkynyl)quinoxaline |

This modular approach allows for the generation of a library of hybrid compounds by varying the nature of the alkyne and the boronic acid.

Integration into Extended Heterocyclic Systems

The derivatized this compound can serve as a key intermediate for the construction of more complex, extended, and fused heterocyclic systems. The functional groups introduced in the initial steps can participate in subsequent intramolecular or intermolecular cyclization reactions.

For instance, a 2-chloro-7-alkynylquinoxaline derivative can undergo an intramolecular cyclization to form a new fused ring system. Similarly, the introduction of a suitable functional group at the 7-position can facilitate a condensation reaction with another heterocyclic precursor to build a larger, polycyclic architecture.

An example of this is the synthesis of pyrazino[2,3-b]phenazine derivatives. While not starting directly from this compound, the general strategy involves the condensation of a diamine with a diketone. A suitably functionalized 2,7-disubstituted quinoxaline could potentially serve as a precursor to such extended systems. For example, a 2-amino-7-substituted quinoxaline could be a key building block in the synthesis of novel fused heterocycles.

The following table outlines a conceptual pathway for the integration of the quinoxaline core into an extended heterocyclic system:

| Starting Material | Key Transformation | Resulting Scaffold |

| 2-Chloro-7-(ortho-aminoaryl)quinoxaline | Intramolecular Cyclization (e.g., Buchwald-Hartwig amination) | Fused Quinoxaline-Carbazole Hybrid |

| 2-Alkynyl-7-aminoquinoxaline | Intramolecular Cyclization | Fused Pyrrolo[2,3-g]quinoxaline |

These examples highlight the potential of this compound as a versatile platform for the synthesis of complex and diverse heterocyclic structures with potential applications in materials science and medicinal chemistry.

Computational and Theoretical Investigations of 2 Chloro 7 Iodoquinoxaline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to exploring the electronic nature of 2-Chloro-7-iodoquinoxaline. These methods provide a microscopic view of electron distribution and energy levels, which govern the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.com For compounds analogous to this compound, like other halogenated quinolines and quinoxalines, DFT has been successfully applied to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netrjptonline.org

Typically, calculations are performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. rjptonline.orgnih.gov These calculations provide the ground-state optimized geometry of the molecule, revealing bond lengths, bond angles, and dihedral angles. For this compound, DFT would predict a planar quinoxaline (B1680401) core, with the chlorine and iodine atoms situated in the plane of the rings. The theory can also elucidate how these halogen substituents influence the electron density distribution across the aromatic system.

Table 1: Representative DFT Computational Parameters for Analogous Systems

| Parameter | Typical Value/Method | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |

| Environment | Gas Phase (in vacuo) | Simulates the molecule in isolation to obtain intrinsic properties. |

| Calculation Type | Geometry Optimization | Finds the lowest energy conformation of the molecule. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. taylorandfrancis.com

For this compound, the HOMO is expected to be a π-orbital delocalized over the quinoxaline ring system. The LUMO is likely to be a corresponding π*-antibonding orbital. The presence of the electron-withdrawing chlorine atom and the polarizable iodine atom would modulate the energies of these orbitals. DFT calculations can precisely determine these energy levels. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com

Table 2: Predicted Electronic Properties from DFT (Illustrative for Halogenated Quinoxalines)

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | The electronegative Cl and N atoms, and the polarizable I atom, would create a significant dipole moment. |

Molecular Dynamics and Conformation Studies

While DFT provides a static picture of a single molecule, molecular dynamics and related computational techniques explore the movement of atoms and the interactions between molecules over time.

In the solid state, the arrangement of molecules is determined by intermolecular forces. For aromatic systems like this compound, π-π stacking is a significant interaction, where the electron-rich π systems of adjacent quinoxaline rings align. Computational studies on similar heterocyclic systems have demonstrated the importance of these stacking interactions in crystal packing.

Furthermore, halogen bonding is another critical non-covalent interaction that could be predicted. The iodine atom, in particular, can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the nitrogen atoms of the quinoxaline ring. DFT calculations can be used to model these dimers or larger clusters to determine the strength and geometry of such interactions. mdpi.com These theoretical predictions are invaluable for understanding the crystal engineering and material properties of the compound.

Computational chemistry can be used to model the transformation of this compound into other molecules. DFT is a powerful tool for mapping reaction pathways by calculating the energies of reactants, transition states, and products. fu-berlin.de

For example, a common reaction for chloro-substituted heterocycles is nucleophilic aromatic substitution, where the chlorine atom is replaced by another group. Simulations could model the approach of a nucleophile to the carbon atom bonded to the chlorine. By calculating the energy barrier (activation energy) of the transition state, chemists can predict the feasibility and rate of the reaction. Similarly, reactions involving the carbon-iodine bond, such as in palladium-catalyzed cross-coupling reactions, can be simulated to understand the mechanism and factors influencing product formation.

Spectroscopic Property Prediction and Validation

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). rjptonline.orgfu-berlin.de The calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally. For this compound, TD-DFT would likely predict π→π* and n→π* transitions characteristic of the aromatic quinoxaline system.

Similarly, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts. fu-berlin.de By calculating the harmonic frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. While there are often systematic errors, these can be corrected using scaling factors, leading to excellent agreement with experimental spectra and aiding in the assignment of specific vibrational modes. mdpi.com For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate chemical shifts, providing another layer of structural verification. researchgate.net

Based on a comprehensive search of available online resources, there is currently no specific published research focusing on the detailed computational and theoretical spectroscopic investigations of this compound as outlined in the requested article structure.

Searches for computational modeling of the UV-Vis, NMR, and IR spectra, as well as the correlation between theoretical and experimental spectroscopic data for this specific compound, did not yield any relevant scholarly articles or datasets.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

Advanced Research Applications and Functional Material Exploration

Chemical Sensing and Recognition Studies

Mechanisms of Anion Sensing: Nucleophilic Addition and Host-Guest Complex Formation

The development of chemosensors for the detection of anions is a significant area of research due to the crucial roles anions play in biological and environmental systems. Quinoxaline (B1680401) derivatives have emerged as promising scaffolds for the design of such sensors. The electron-deficient nature of the quinoxalinium cation makes it susceptible to interactions with anions through distinct mechanisms, primarily nucleophilic addition and host-guest complex formation.

In the case of small anions, such as fluoride (B91410) and acetate, the sensing mechanism often involves a nucleophilic addition at an electron-deficient carbon atom of the quinoxaline ring. This interaction leads to a de-aromatization of the quinoxalinium cation, which can be observed through changes in the compound's spectroscopic properties, such as a shift in UV-Vis absorption or fluorescence quenching.

Conversely, for larger anions, the interaction is more likely to occur through the formation of a host-guest complex . In this mechanism, the quinoxaline-based sensor acts as a host molecule, encapsulating the anionic guest. This type of interaction is typically governed by non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The formation of the host-guest complex also results in detectable changes in the sensor's photophysical properties. The selectivity of the sensor for different anions can be tuned by modifying the structure of the quinoxaline scaffold, thereby influencing the preferred binding mechanism.

Research in Medicinal Chemistry Scaffold Design

The quinoxaline ring system is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The incorporation of specific substituents, such as halogens, can further enhance the therapeutic potential of this scaffold.

Exploration of 2-Chloro-7-iodoquinoxaline as a Privileged Pharmacophore

The this compound structure serves as a key pharmacophore in the design of various bioactive molecules. The quinoline (B57606) and by extension, the quinoxaline scaffold, is a versatile and privileged structure in drug discovery, with derivatives showing a wide range of pharmacological activities including anticancer, antimalarial, and anti-inflammatory properties. nih.gov The presence of the chlorine atom at the 2-position and an iodine atom at the 7-position imparts specific physicochemical properties that can influence a molecule's biological activity.

The general quinoxaline scaffold is recognized for its importance in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com These derivatives have been investigated for a multitude of therapeutic applications, highlighting the versatility of the core structure. mdpi.com

Investigation of Structural Modifications for Research Tool Development

The chemical reactivity of the chlorine and iodine substituents on the this compound core allows for a variety of structural modifications, enabling the development of research tools to probe biological systems. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

For instance, the chlorine at the 2-position of a quinoxaline core can be displaced by various nucleophiles to generate libraries of new compounds. nih.gov This synthetic handle has been utilized in the synthesis of novel quinoxaline derivatives with potential antiproliferative activity. nih.gov One common and powerful modification is the Sonogashira cross-coupling reaction, which can be used to introduce arylethynyl moieties at the 2-position. nih.gov This modification has been explored to enhance the antiproliferative properties of quinoxaline derivatives. nih.gov These synthetic strategies allow for the systematic exploration of the chemical space around the quinoxaline scaffold, facilitating the development of potent and selective chemical probes.

Role of Halogen Substituents in Structure-Activity Studies (e.g., antiproliferative activity, anti-leishmaniasis research)

The nature and position of halogen substituents on the quinoxaline ring play a critical role in determining the biological activity of its derivatives. Structure-activity relationship (SAR) studies have demonstrated that halogens can influence factors such as potency, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Halogen Substitution on Molecular Architecture and Reactivity

The substitution of hydrogen atoms with halogens on the quinoxaline (B1680401) ring system profoundly influences the molecule's three-dimensional structure, crystal packing, and chemical reactivity. mdpi.com The nature of the halogen atom—specifically its size, electronegativity, and polarizability—dictates its role in molecular interactions. In the case of 2-Chloro-7-iodoquinoxaline, the two different halogens impart distinct characteristics.

The substitution pattern on a heterocyclic core can significantly alter its reactivity. For instance, the pyridine-type nitrogen atoms in the quinoxaline ring activate attached chlorine atoms, making them susceptible to nucleophilic displacement reactions. researchgate.net This inherent reactivity is a cornerstone for the synthesis of diverse derivatives. Studies on related halogenated heterocycles have shown that the type of halogen influences the formation of intermolecular interactions. The structural influence of halogens in co-crystal formation has been observed to increase in the order of Cl < Br < I, a trend attributed to the increasing size of the σ-hole, which is crucial for halogen bonding. mdpi.com

Chlorinated aromatic compounds are valuable not only for their ability to tune the electronic structure of a molecule for structure-activity relationship (SAR) studies but also for serving as synthetic handles for diversification through cross-coupling reactions. researchgate.net The iodine atom, in particular, can form halogen bonds that direct crystal architecture and can coordinate with transition metals, enabling its use in catalytic processes. mdpi.comvulcanchem.com

Electronic and Steric Effects of Chlorine and Iodine on Chemical Properties

The chemical properties of this compound are a direct consequence of the electronic and steric effects exerted by its halogen substituents.

Electronic Effects: Both chlorine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect on the quinoxaline ring. The chlorine atom, being more electronegative than iodine, has a stronger inductive pull. However, halogens also possess lone pairs of electrons that can be donated to the aromatic system through a resonance effect. nih.gov Computational analyses of similar chloro-iodo derivatives have shown significant charge transfer from the lone pairs of both iodine and chlorine, which contributes to molecular stability. vulcanchem.com In some heterocyclic systems, chlorine's resonance effect can be more significant than that of fluorine, leading to a lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy level, despite chlorine's lower electronegativity. nih.gov This modulation of frontier molecular orbital energies is critical for the molecule's reactivity and its potential application in organic electronics. nih.govresearchgate.net

Steric Effects: The difference in atomic size between chlorine and iodine leads to distinct steric influences. The iodine atom has a significantly larger atomic radius (1.39 Å) compared to the chlorine atom (0.79 Å), introducing considerable steric bulk at the 7-position. vulcanchem.com This steric hindrance can influence the molecule's conformation and its ability to fit into the active site of a biological target. Conversely, the larger size and greater polarizability of iodine enhance its capacity for forming strong halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition and self-assembly. mdpi.comvulcanchem.com

| Property | Chlorine (at C2) | Iodine (at C7) |

|---|---|---|

| Atomic Radius (Å) | 0.79 | 1.39 |

| Electronegativity (Pauling Scale) | 3.16 | 2.66 |

| Primary Electronic Effect | Strong electron-withdrawing inductive effect. vulcanchem.com | Moderate electron-withdrawing inductive effect; high polarizability enhances electrophilic reactivity. vulcanchem.com |

| Primary Steric Effect | Moderate steric bulk. | Significant steric bulk, influencing molecular conformation. vulcanchem.com |

| Key Interaction Potential | Contributes to dipole moments and can participate in weaker non-covalent interactions. | Strong halogen bond donor; coordinates with transition metals (e.g., Palladium). mdpi.comvulcanchem.com |

Influence of Substituent Nature and Size on this compound Derivatives' Reactivity and Interactions

The reactivity and interaction profile of this compound derivatives can be finely tuned by modifying the substituents attached to the quinoxaline core. The inherent reactivity of the C2-chloro position allows for sequential nucleophilic aromatic substitution, providing a pathway to a wide array of derivatives. researchgate.netnih.gov

SAR studies on related 4-aminoquinolines demonstrate the critical role of the substituent at the 7-position. nih.gov When comparing compounds with different halogens at this position, 7-iodo and 7-bromo analogues were found to be as biologically active as their 7-chloro counterparts. nih.gov In contrast, derivatives with 7-fluoro or 7-trifluoromethyl groups showed substantially lower activity, particularly against resistant targets. nih.gov This suggests that both the size and electronic nature of the substituent at this position are crucial for biological function. For instance, the introduction of a methoxy (B1213986) group (an electron-donating group) at the 7-position led to inactive compounds. nih.gov

These findings highlight a key principle: while the core structure provides a basic framework, the nature and size of peripheral substituents dictate the molecule's ultimate biological or material properties. Further studies on 7-chloro-4-(phenylselanyl) quinoline (B57606) analogues have reinforced this concept, showing that modifications to the phenylselanyl moiety significantly alter the compound's antinociceptive and anti-inflammatory efficacy. nih.gov

| 7-Substituent | Side Chain | IC₅₀ vs. Chloroquine-Susceptible P. falciparum (nM) | IC₅₀ vs. Chloroquine-Resistant P. falciparum (nM) |

|---|---|---|---|

| -Cl | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 |

| -Br | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 |

| -I | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 |

| -F | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 |

| -CF₃ | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 |

| -OCH₃ | -HN(CH₂)₂NEt₂ | 17-150 | 90-3000 |

Rational Design Strategies for Tailored this compound Derivatives

The accumulated knowledge from SAR studies provides a robust foundation for the rational design of novel this compound derivatives. The goal of rational design is to systematically modify the lead structure to optimize desired properties, whether for medicinal applications or materials science.

Key design strategies include:

Functionalization via Nucleophilic Substitution: The activated chlorine atom at the C2 position is a prime target for nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups (amines, thiols, alkoxides) to probe interactions with biological targets or to build larger molecular architectures. researchgate.netnih.gov

Modulation via Cross-Coupling Reactions: The iodine atom at the C7 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. vulcanchem.com This strategy enables the introduction of aryl, vinyl, or alkynyl groups, significantly expanding the chemical space and allowing for the synthesis of complex, conjugated systems.

Leveraging Halogen Bonding: The strong halogen-bonding capability of the iodine atom can be exploited in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. mdpi.com In drug design, this interaction can be used to achieve specific binding to a target protein.

Fine-Tuning Physicochemical Properties: Based on SAR data, designers can make informed choices about substituents. For example, knowing that large, electron-withdrawing groups like -CF₃ at the 7-position can be detrimental to certain biological activities allows for the avoidance of such motifs. nih.gov Conversely, the similar activity profiles of 7-chloro, 7-bromo, and 7-iodo analogues suggest these can be used interchangeably to fine-tune secondary properties like metabolic stability or solubility without sacrificing primary activity. vulcanchem.comnih.gov

By combining these strategies with computational modeling, it is possible to streamline the design and synthesis of new this compound derivatives with enhanced efficacy, selectivity, or specific material properties. geneonline.com

Future Research Directions for 2 Chloro 7 Iodoquinoxaline

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

While traditional methods involving sequential halogenation have proven effective for the synthesis of 2-chloro-7-iodoquinoxaline, future research will likely focus on emerging methodologies that offer greater efficiency, sustainability, and atom economy. vulcanchem.com The development of advanced synthetic strategies for the broader quinoxaline (B1680401) class provides a clear roadmap for future investigations into this specific derivative.

Key areas for exploration include:

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch syntheses. uc.ptresearchgate.net The multi-step synthesis of quinoxaline derivatives has been successfully demonstrated in a flow setup, suggesting that a similar approach could be developed for this compound to streamline its production. uc.pt

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as spiral gas-solid two-phase flow, represent a significant advancement in green chemistry. mdpi.com These techniques can dramatically reduce reaction times and eliminate the need for heating or organic solvents, offering a highly efficient and environmentally benign route to quinoxaline derivatives. mdpi.com

Advanced Catalysis: The use of novel catalytic systems is a promising avenue. This includes metal-free catalysis, which avoids the cost and toxicity of transition metals, and the use of sustainable catalysts like K10-montmorillonite clay or β-cyclodextrin in aqueous media. rsc.orgnih.gov Furthermore, direct C-H functionalization reactions are emerging as a powerful tool to construct quinoxaline-based molecules with high efficiency, reducing the need for pre-functionalized starting materials. researchgate.netnih.gov

Sustainable Solvents: The use of natural deep eutectic solvents (NADESs) has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. unicam.itrsc.org Exploring the application of NADESs for the synthesis of this compound could provide a sustainable and highly efficient alternative to conventional methods.

Advanced Spectroscopic and Analytical Characterization Techniques

A deeper understanding of the physicochemical properties of this compound is crucial for its rational design into new materials and molecules. While standard techniques like ¹H NMR and UV-Vis spectroscopy provide basic structural confirmation, future research should employ more advanced methods to probe its electronic structure, solid-state packing, and dynamic behavior. vulcanchem.com

Computational and Theoretical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can provide profound insights into the molecule's electronic properties. nih.govnih.gov Future studies could focus on calculating the Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) surfaces, and HOMO-LUMO energy gaps to predict its reactivity and potential for halogen bonding. vulcanchem.comresearchgate.net Such computational studies are invaluable for understanding how halogen substitution influences electronic properties and spectroscopic signatures, as demonstrated in related quinazoline (B50416) systems. nih.gov

Solid-State Characterization: Techniques like solid-state NMR and single-crystal X-ray diffraction are essential for understanding intermolecular interactions, such as halogen bonding and π-stacking, which govern the material's bulk properties. acs.org These analyses are critical for the development of crystalline materials like organic semiconductors or metal-organic frameworks (MOFs).

Advanced NMR Techniques: Specialized NMR techniques, such as T1 T2* relaxation time correlation, could be employed to monitor synthetic processes in real-time, particularly for solvent-free mechanochemical reactions where conventional monitoring is difficult. chemrxiv.org

Photo-physical Studies: A thorough investigation using fluorescence spectroscopy and Electron Paramagnetic Resonance (EPR) spin trapping could uncover the photo-physical behavior of this compound and its derivatives. mdpi.comsemanticscholar.org This is particularly relevant for applications in optoelectronics, such as in OLEDs or as fluorescent probes. mdpi.com

Exploration of Novel Functional Materials and Applications

The dual halogenation of this compound makes it an exemplary building block for novel functional materials. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise functionalization in cross-coupling reactions, enabling the precise construction of complex architectures.

Organic Electronics: The established use of this compound as a precursor for π-conjugated polymers in OLEDs can be significantly expanded. vulcanchem.com Future work could involve copolymerization with a wider variety of aromatic monomers to fine-tune the electronic and photophysical properties, targeting different emission colors and improved device efficiencies. The quinoxaline core is already being leveraged for the design of orange/red thermally activated delayed fluorescence (TADF) emitters, an area where this compound derivatives could make a significant impact. rsc.org

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinoxaline ring and the lone pairs of the iodine atom are capable of coordinating with metal ions. vulcanchem.com This suggests that this compound could serve as a versatile organic linker for the synthesis of novel MOFs. researchgate.net By functionalizing the chloro and iodo positions, researchers could create multi-functional MOFs with tailored pore sizes and chemical environments for applications in gas storage, separation, or catalysis.

Catalysis: The ability of this compound to form catalytically active transition metal complexes, such as the Pd(II) complex used in Sonogashira reactions, opens the door to designing new catalysts. vulcanchem.com Future research could focus on synthesizing a range of metal complexes and exploring their efficacy in other cross-coupling reactions or photocatalysis.

Interdisciplinary Research Opportunities with this compound as a Core Structure

The true potential of this compound lies at the intersection of chemistry, materials science, and biology. Its status as a "privileged scaffold" — a molecular framework that is capable of binding to multiple biological targets — makes it particularly valuable for interdisciplinary research. nih.govnih.gov

Medicinal Chemistry: Quinoxaline derivatives are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties. nih.gov The specific substitutions on this compound offer distinct advantages; the chlorine atom can enhance metabolic stability, while the iodine atom can improve membrane permeability and participate in halogen bonding with biological targets. vulcanchem.com Future research should focus on using this compound as a core structure to generate libraries of derivatives for screening against various disease targets, such as kinases or viral proteins. vulcanchem.com Structure-activity relationship (SAR) studies on such libraries could lead to the identification of potent and selective therapeutic agents. researchgate.net

Chemical Biology: Derivatives of this compound could be functionalized with fluorescent tags or reactive handles to create chemical probes. These tools could be used to study biological processes, identify protein targets, or visualize cellular components, leveraging the core scaffold's inherent biological relevance.

Supramolecular Chemistry: The potential for both halogen bonding (via the iodine and chlorine atoms) and hydrogen bonding (via the nitrogen atoms) makes this molecule an interesting candidate for studies in crystal engineering and the self-assembly of complex supramolecular structures.

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-7-iodoquinoxaline, and how can purity be maximized?

To synthesize this compound, researchers often start with quinoxaline derivatives, using halogenation (chlorination and iodination) under controlled conditions. Key steps include:

- Chlorination : Use POCl₃ or SOCl₂ as chlorinating agents at reflux temperatures (80–120°C).

- Iodination : Employ N-iodosuccinimide (NIS) or iodine monochloride (ICl) in polar aprotic solvents like DMF or DMSO. Purity is maximized via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water). Analytical HPLC or GC-MS should confirm purity >95% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments.

- Mass Spectrometry (HRMS) : For molecular ion verification ([M+H]⁺ expected at m/z 320.85).

- X-ray Crystallography : To resolve ambiguities in regiochemistry and crystal packing effects. Cross-referencing with computational models (DFT) can validate spectral assignments .

Q. How does this compound react with nucleophiles in cross-coupling reactions?

The compound undergoes Suzuki-Miyaura or Ullmann-type couplings due to its halogenated sites:

- Chlorine site : Reactive with Pd catalysts for aryl-aryl bond formation.

- Iodine site : Preferentially reacts in Sonogashira couplings due to higher electronegativity. Solvent choice (e.g., THF vs. DMF) and base (K₂CO₃ vs. Cs₂CO₃) significantly influence yield and selectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in Pd-mediated reactions?

Discrepancies often arise from ligand choice (e.g., PPh₃ vs. XPhos) or solvent effects. Systematic approaches include:

Q. How can computational methods predict regioselectivity in further functionalization of this compound?

Density Functional Theory (DFT) calculates Fukui indices to identify electrophilic/nucleophilic sites. For example:

Q. What methodologies validate the proposed mechanism for iodine loss during photodegradation studies?

Mechanistic validation involves:

Q. How does steric hindrance from the iodine substituent affect π-stacking interactions in supramolecular assemblies?

Comparative studies using:

- X-ray Diffraction : Analyze crystal structures of this compound vs. non-iodinated analogs.

- UV-Vis Spectroscopy : Monitor bathochromic shifts in π-π* transitions.

- Molecular Dynamics Simulations : Calculate interaction energies in solvent environments .

Methodological Guidance

- Data Contradiction Analysis : Apply triangulation by combining experimental, computational, and literature data to identify outliers .

- Experimental Design : Use fractional factorial designs to optimize multi-variable reactions while minimizing resource use .

- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to avoid publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.